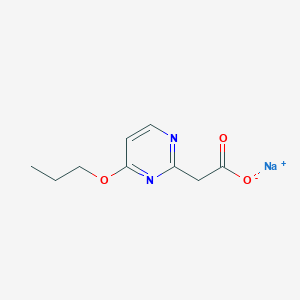
Sodium 2-(4-propoxypyrimidin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-(4-propoxypyrimidin-2-yl)acetate is a chemical compound with the CAS number 1955523-92-8 . It has a molecular weight of 218.19 and a molecular formula of C9H11N2NaO3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring substituted at the 2-position with an acetate group and at the 4-position with a propoxy group . The sodium ion is associated with the acetate group .Physical And Chemical Properties Analysis
This compound is a powder . The compound is hygroscopic and very soluble in water .Aplicaciones Científicas De Investigación
Nanocarrier Systems for Agrochemicals Positive-charge functionalized mesoporous silica nanoparticles have been used as nanocarriers for controlled release formulations of agrochemicals like 2,4-Dichlorophenoxy acetic acid sodium salt, showing potential to alleviate adverse environmental effects. This strategy, based on electrostatic interactions, could be applicable to other charge-carrying agrochemicals, suggesting a potential area for Sodium 2-(4-propoxypyrimidin-2-yl)acetate applications in environmentally friendly agrochemical delivery systems (Cao et al., 2017).
Antimicrobial and Antioxidant Applications Sodium acetate, a chemically related compound, has shown antimicrobial and antioxidant effects in refrigerated sliced salmon, indicating its potential as a safe organic preservative for fish under refrigerated storage. This suggests that this compound could explore similar antimicrobial and preservation applications in food technology (Sallam, 2007).
Photocatalytic Degradation of Pollutants Research on nanocrystalline titania xerogels doped by metal precursors for the photocatalytic degradation of 2,4-D sodium salts highlights the role of additives in enhancing photocatalytic activity. This points towards the potential for this compound to act as a dopant or additive in photocatalytic systems for environmental decontamination (López-Ayala et al., 2015).
Enzymatic and Microbial Production Processes The addition of sodium acetate in microbial production processes has been found to increase and stabilize solvent production and glucose utilization by Clostridium beijerinckii, suggesting that additives can significantly influence microbial metabolism and production efficiency. This research opens the possibility for this compound to be investigated in similar contexts, possibly affecting enzyme activity or microbial production processes (Chen & Blaschek, 1999).
Antiviral and Antiproliferative Agents Studies on analogues of pyrazolo[3,4-d]pyrimidines, which share a core structural motif with pyrimidinyl compounds, have demonstrated antiviral and antiproliferative activities. This suggests potential research directions for this compound in the development of novel therapeutic agents targeting viral infections or cancer (Saxena et al., 1990).
Propiedades
IUPAC Name |
sodium;2-(4-propoxypyrimidin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3.Na/c1-2-5-14-8-3-4-10-7(11-8)6-9(12)13;/h3-4H,2,5-6H2,1H3,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDUOOGFPBTYKS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC=C1)CC(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N2NaO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


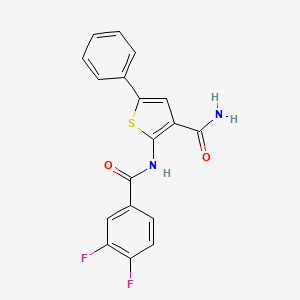
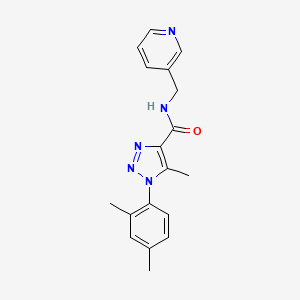
![6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2782112.png)
![N-(4-bromo-2-fluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2782113.png)
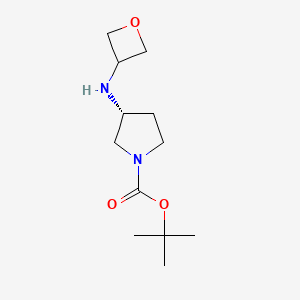
![Methyl 5-ethyl-7-(3-methoxyphenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2782116.png)
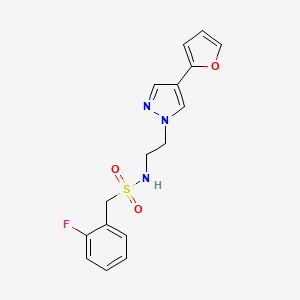
![5-Ethyl-2-[4-(4-propylcyclohexyl)phenyl]pyridine](/img/structure/B2782119.png)
![Tert-butyl 3-[(2-chloropyrimidine-5-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2782120.png)


![N-[Cyclopropyl(pyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2782127.png)
![N-benzyl-5-chloro-2-(methylsulfanyl)-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2782128.png)